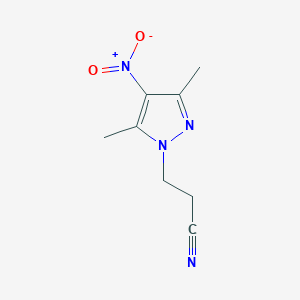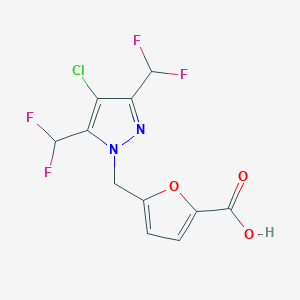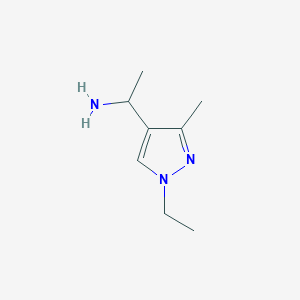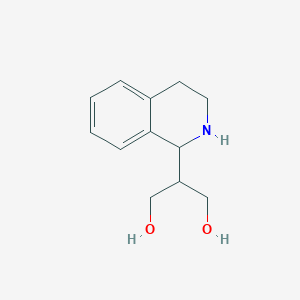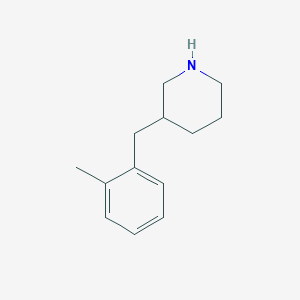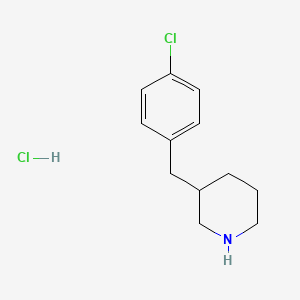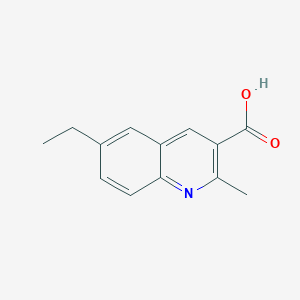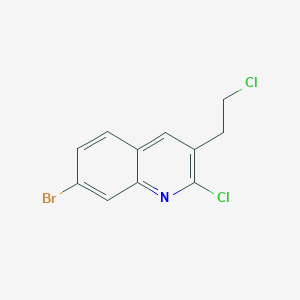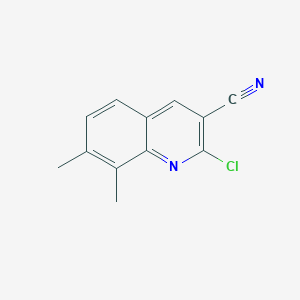
7-(ジエチルアミノ)-4-(ヒドロキシメチル)-2H-クロメン-2-オン
概要
説明
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アミンおよびタンパク質の誘導体化
7-(ジエチルアミノ)-4-(ヒドロキシメチル)クマリンは、アミンおよびタンパク質の誘導体化のための試薬として使用されます。これは、バイオ分子を修飾して検出、分離、または精製を強化するためのバイオ分析化学において不可欠です .
合成ペプチドのラベル付け
この化合物は、合成ペプチドのラベル付けに使用され、プロテオミクスおよび創薬プロセスにおいて重要な高スループット検出を支援します .
蛍光標識
π–π共役系のため、高感度で選択的な蛍光団として機能し、さまざまな生物学的用途における蛍光標識に適しています .
固体状態のフォトルミネッセンス
固体状態のフォトルミネッセンス特性と用途のために検討されている、特殊な濃度依存性の発光効果を示します .
イオン受容体と生物学的染色剤
7-(ジエチルアミノ)-4-(ヒドロキシメチル)クマリンのようなクマリン誘導体は、酵素活性と複雑な生物学的イベントを監視するために有用なイオン受容体と生物学的染色剤として急速に成長しています .
薬理学的および薬物動態学的モニタリング
これらの化合物は、生きている細胞で、酵素活性、複雑な生物学的イベント、ならびに正確な薬理学的および薬物動態学的特性をタイムリーに監視するために適用されます .
抗凝固活性
クマリンは、抗凝固活性で知られており、一部の誘導体は、アセノクマロールやワルファリンなどの重要な承認薬です .
生体分子の検出のための蛍光プローブ
作用機序
Target of Action
The primary targets of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one, also known as 7-(Diethylamino)-4-(hydroxymethyl)coumarin, are amines and proteins . This compound is used as a reagent for the derivatisation of these targets . It has also been used for labelling synthetic peptides for high-throughput detection .
Mode of Action
The interaction of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one with its targets involves derivatisation of amines and proteins . This process allows for the labelling of synthetic peptides, enabling their detection in high-throughput applications .
Pharmacokinetics
It is known that the compound is soluble in dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is the derivatisation of amines and proteins, allowing for the labelling of synthetic peptides . This enables high-throughput detection of these peptides .
生化学分析
Biochemical Properties
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by affecting the expression of genes involved in cell cycle regulation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription . The compound’s ability to inhibit certain enzymes, such as those in the cytochrome P450 family, highlights its potential as a modulator of metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and gene expression, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may retain biological activity . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be preferentially taken up by certain cell types or tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 7-(Diethylamino)-4-(hydroxymethyl)-2H-chromen-2-one is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
特性
IUPAC Name |
7-(diethylamino)-4-(hydroxymethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-15(4-2)11-5-6-12-10(9-16)7-14(17)18-13(12)8-11/h5-8,16H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZSXNOCNJMJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561350 | |
| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54711-38-5 | |
| Record name | 7-(Diethylamino)-4-(hydroxymethyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Diethylamino)-4-(hydroxymethyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
